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Abstract
Velaresol (also known as BW 12C and 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid) is a

small molecule that has been the subject of investigation for various therapeutic applications.

This technical guide provides a comprehensive overview of the discovery and synthesis of

Velaresol, including detailed experimental protocols. It also explores its known biological

activities, primarily its potent in vitro anti-sickling properties and its potential as a cannabinoid

receptor 2 (CB2) ligand. While originally investigated by GlaxoSmithKline (GSK) for

gastrointestinal neoplasms, a Phase 1 clinical trial was discontinued. This document

consolidates the available scientific and patent literature to serve as a resource for researchers

interested in Velaresol and related compounds.

Introduction
Velaresol is a synthetic compound with the molecular formula C12H14O5. It has garnered

scientific interest due to its diverse biological activities. Initially explored as a potential

treatment for gastrointestinal cancers, its development for this indication was halted after

Phase 1 clinical trials. However, subsequent research has highlighted its significant potential as

an anti-sickling agent for the treatment of sickle cell disease. Additionally, some evidence

suggests its interaction with the cannabinoid receptor 2 (CB2), opening another avenue for

therapeutic exploration. This whitepaper aims to provide a detailed technical overview of the

available information on Velaresol, with a focus on its synthesis and experimental evaluation.
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Synthesis of Velaresol
Two primary synthetic routes for Velaresol have been described in the scientific literature. Both

methods yield 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid and are detailed below.

Synthesis Method 1
This method involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with ethyl 5-

bromopentanoate, followed by hydrolysis and demethylation.

Experimental Protocol:

Step A: 5-(2-Formyl-3-methoxyphenoxy)pentanoic acid:

A mixture of 2-hydroxy-6-methoxybenzaldehyde (16.875 g, 0.111 M), ethyl 5-

bromopentanoate (23.25 g, 0.111 M), anhydrous potassium carbonate (16.5 g), and

sodium iodide (0.675 g) in 95% ethanol (150 ml) is refluxed with stirring for 16 hours.

The cooled reaction mixture is filtered, and the solid is washed with ethanol.

The filtrate is evaporated to dryness, and the residue is partitioned between ether and

water.

The ethereal extract is washed with dilute sodium hydroxide, then with water, dried over

sodium sulfate, and evaporated to yield the crude ester.

The crude ester is then refluxed with a solution of sodium hydroxide (6.75 g) in water (12

ml) and ethanol (100 ml) for 2 hours.

The ethanol is removed in vacuo, and the residue is dissolved in water.

The aqueous solution is washed with ether and then acidified with dilute hydrochloric acid.

The precipitated product is extracted with ether. The ethereal extract is washed with water,

dried over sodium sulfate, and evaporated to give a solid.

The solid is crystallized from benzene/petroleum ether to yield 5-(2-formyl-3-

methoxyphenoxy)pentanoic acid as pale cream crystals (m.p. 110°C).
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Step B: 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid (Velaresol):

A solution of 5-(2-formyl-3-methoxyphenoxy)pentanoic acid (1.0 g, 0.003 M) in

dichloromethane (50 ml) is treated with a 1M solution of boron trichloride in

dichloromethane (12 ml) at room temperature for 1 hour.

The reaction mixture is poured into a mixture of ice and water and extracted with ether.

The combined extracts are washed with water, dried over sodium sulfate, and evaporated

to give a crystalline solid.

This solid is dissolved in a minimum of chloroform-methanol (95:5) and passed through a

pad of Kieselgel G.

Evaporation of the filtrate and recrystallization from benzene-petrol gives 5-(2-formyl-3-

hydroxyphenoxy)pentanoic acid (m.p. 97-99°C).

Synthesis Method 2
This alternative synthesis involves the use of a benzyl protecting group, which is subsequently

removed by hydrogenation.

Experimental Protocol:

Step A: Ethyl 5-(2-formyl-3-benzyloxyphenoxy)pentanoate:

A mixture of 2-hydroxy-6-benzyloxybenzaldehyde, ethyl 5-bromopentanoate, anhydrous

potassium carbonate, and a catalytic amount of sodium iodide in ethanol is refluxed until

the reaction is complete.

The reaction mixture is worked up similarly to Method 1, Step A, to yield the crude ethyl

ester.

Step B: 5-(2-Formyl-3-benzyloxyphenoxy)pentanoic acid:

The crude ethyl ester from the previous step is hydrolyzed using an ethanolic potassium

hydroxide solution.
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The reaction mixture is refluxed, followed by an acidic workup to yield 5-(2-formyl-3-

benzyloxyphenoxy)pentanoic acid.

Step C: 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid (Velaresol):

A solution of 5-(2-formyl-3-benzyloxyphenoxy)pentanoic acid (1.0 g, 0.003 M) in ethanol

containing 5% palladium on charcoal catalyst (0.61 g) is hydrogenated at atmospheric

pressure.

After 20 minutes, the reaction is complete. The catalyst is filtered off, and the ethanol is

removed in vacuo to give 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid (m.p. 94°C).

Biological Activities and Mechanism of Action
Velaresol has demonstrated biological activity in two primary areas: as an anti-sickling agent

and as a potential modulator of the CB2 receptor.

Anti-Sickling Activity
Velaresol has been identified as a potent in vitro anti-sickling compound. Sickle cell disease is

a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under

deoxygenated conditions, leading to the deformation of red blood cells into a sickle shape. This

results in vaso-occlusion, hemolysis, and chronic organ damage.

Mechanism of Action: The proposed mechanism of action for Velaresol's anti-sickling effect is

through the "left-shifting" of the hemoglobin-oxygen dissociation curve. This means that

Velaresol increases the affinity of hemoglobin for oxygen. By stabilizing the oxygenated state

of hemoglobin (R-state), which does not polymerize, Velaresol can prevent the sickling of red

blood cells. The aldehyde functional group in Velaresol is thought to be crucial for this activity,

likely through the formation of a Schiff base with the N-terminal valine of the α-globin chain of

hemoglobin.

Experimental Workflow for In Vitro Anti-Sickling Assay:
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In Vitro Anti-Sickling Assay Workflow.

Quantitative Data:

Currently, there is a lack of publicly available, specific quantitative data for Velaresol's anti-

sickling activity, such as EC50 values for sickling inhibition or precise P50 shift values. Further

research and publication of preclinical data are needed to quantify its potency.
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Cannabinoid Receptor 2 (CB2) Ligand Activity
There are indications that Velaresol may act as a ligand for the cannabinoid receptor 2 (CB2).

The CB2 receptor is primarily expressed on immune cells and is involved in modulating

inflammation and immune responses. Unlike the CB1 receptor, activation of the CB2 receptor is

not associated with psychotropic effects, making it an attractive therapeutic target for various

inflammatory and autoimmune diseases.

Signaling Pathway:

Velaresol CB2 Receptor Gi Proteinactivates Adenylyl Cyclaseinhibits ↓ cAMPproduces Downstream
Signaling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

